SEB Domain 144-153 acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.
Cleavage: Detachment of the synthesized peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is often used to purify the peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SEB Domain 144-153 acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for amino acid coupling.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the this compound peptide itself. Side products may include truncated peptides and peptides with incomplete deprotection .
Scientific Research Applications
SEB Domain 144-153 acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which can help understand bacterial pathogenesis.
Medicine: Potential therapeutic applications in preventing staphylococcal infections by blocking toxin transcytosis.
Industry: Utilized in the development of peptide-based inhibitors and therapeutic agents.
Mechanism of Action
SEB Domain 144-153 acetate exerts its effects by inhibiting the transcytosis of staphylococcal enterotoxins. It binds to specific sites on the enterotoxins, preventing their transport across epithelial cells. This inhibition disrupts the pathogenic mechanism of the toxins, reducing their ability to cause disease .
Comparison with Similar Compounds
Similar Compounds
SEB Domain 144-153 TFA: Another form of the peptide with trifluoroacetic acid as the counterion.
Staphylococcal Enterotoxin A (SEA): A related enterotoxin with similar biological activity.
Staphylococcal Enterotoxin C (SEC): Another enterotoxin with comparable effects on the immune system.
Uniqueness
SEB Domain 144-153 acetate is unique due to its specific inhibition of multiple staphylococcal enterotoxins, including SEA, SEE, and TSST-1. This broad-spectrum inhibition makes it a valuable tool for studying bacterial pathogenesis and developing therapeutic agents .
Properties
Molecular Formula |
C52H94N14O19 |
---|---|
Molecular Weight |
1219.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C50H90N14O17.C2H4O2/c1-25(2)23-34(47(77)62-35(50(80)81)24-38(69)70)61-45(75)33(17-19-37(67)68)60-44(74)32(16-18-36(55)66)57-41(71)27(5)56-49(79)40(28(6)65)64-48(78)39(26(3)4)63-46(76)31(15-9-12-22-53)59-43(73)30(14-8-11-21-52)58-42(72)29(54)13-7-10-20-51;1-2(3)4/h25-35,39-40,65H,7-24,51-54H2,1-6H3,(H2,55,66)(H,56,79)(H,57,71)(H,58,72)(H,59,73)(H,60,74)(H,61,75)(H,62,77)(H,63,76)(H,64,78)(H,67,68)(H,69,70)(H,80,81);1H3,(H,3,4)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,39-,40-;/m0./s1 |
InChI Key |
KZCWIHYYZATKDS-JDABFKGFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
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